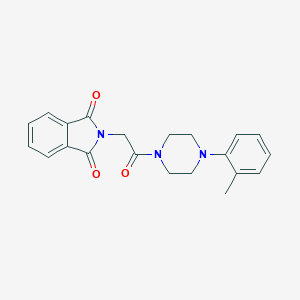

2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . The compound with 4-Fluorophenyl moiety was the most potent derivative in this series .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a piperazine ring, which is a heterocyclic amine, and an isoindoline-1,3-dione group . The empirical formula of the compound is C14H17N3O2 and it has a molecular weight of 259.30 .Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Compounds structurally similar to 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione have been studied for their luminescent properties and photo-induced electron transfer mechanisms. A study by Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, showing their potential as pH probes due to their fluorescence quantum yields being characteristic of pH-dependent luminescence.

Crystal Structure Analysis

The crystal structure of compounds with piperazine substituents, including their conformations and intermolecular interactions, has been extensively studied. For instance, Wang et al. (2010) reported on the structure of a compound with a piperazine ring adopting a chair conformation, offering insights into molecular packing facilitated by weak interactions.

Anticonvulsant Properties

Research by Kamiński et al. (2011) explored the anticonvulsant properties of new piperazine or morpholine acetamides derived from similar chemical structures. Their findings suggest significant potential in the development of new therapeutic agents for epilepsy.

Herbicidal Activity

In the agricultural sector, compounds akin to this compound have been identified as effective herbicides. Huang et al. (2005) discussed the herbicidal activity of isoindoline-1,3-diones, highlighting their inhibition of protoporphyrinogen oxidase, a critical enzyme for plant survival.

Synthetic Methodologies

The synthesis of related compounds often involves complex methodologies that contribute to the broader field of organic chemistry. For example, Zborovskii et al. (2011) reported on the halocyclization of similar diones, providing a pathway to new structures with potential biological activity.

Mechanism of Action

Target of Action

The primary target of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The interaction of this compound with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a critical role in the central nervous system, influencing processes such as mood, reward, addiction, and motor control.

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .

Result of Action

Future Directions

The compound and its derivatives could function as potential acetylcholinesterase inhibitors . Further studies are necessary for the development of potent analogs . The compound has also been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . One of them was evaluated in vivo in a Parkinsonism mouse model .

properties

IUPAC Name |

2-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-6-2-5-9-18(15)22-10-12-23(13-11-22)19(25)14-24-20(26)16-7-3-4-8-17(16)21(24)27/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCMOMGXDGKGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-{4'-nitro[1,1'-biphenyl]-4-yl}propanamide](/img/structure/B405317.png)

![N-(4-{[2-(4-cyclohexylphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B405318.png)

![8-bromo-1-chloro-4-(4-fluorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405319.png)

![3'-amino-3-butyl-5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-4-one]](/img/structure/B405320.png)

![3-(3-Chlorophenyl)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405321.png)

![5-[2-(2,4-Dichloro-benzyloxy)-benzylidene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B405324.png)

![5-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405325.png)

![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-furoate](/img/structure/B405328.png)

![3-Allyl-5-[2-(2,4-dichloro-benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B405329.png)

![2-Methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B405330.png)

![2-Methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl 2-furoate](/img/structure/B405331.png)

![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B405337.png)